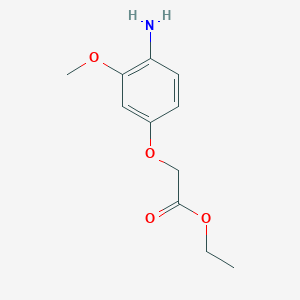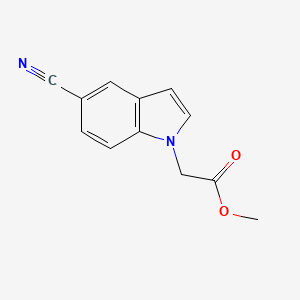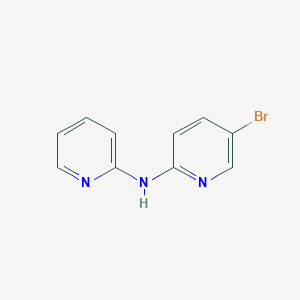![molecular formula C15H9N3O2 B15356584 4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile](/img/structure/B15356584.png)
4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a cyano group and an oxadiazole ring containing a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with oxalyl chloride and hydrazine hydrate under controlled conditions
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has shown potential in drug discovery, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is utilized in the manufacturing of advanced materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism by which 4-[3-(3-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group plays a crucial role in binding to receptors and enzymes, leading to the modulation of biological processes. The cyano group enhances the compound's reactivity, making it a versatile agent in chemical reactions.
Comparaison Avec Des Composés Similaires
3-(3-Hydroxyphenyl)propionic acid
4-Hydroxybenzonitrile
1,2,4-Oxadiazole derivatives
Uniqueness: 4-[3-(3-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity open up numerous possibilities for innovation and advancement in both research and industry.
Propriétés
Formule moléculaire |
C15H9N3O2 |
|---|---|
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile |
InChI |
InChI=1S/C15H9N3O2/c16-9-10-4-6-11(7-5-10)15-17-14(18-20-15)12-2-1-3-13(19)8-12/h1-8,19H |
Clé InChI |
XZALUMFWQKTPGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C2=NOC(=N2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


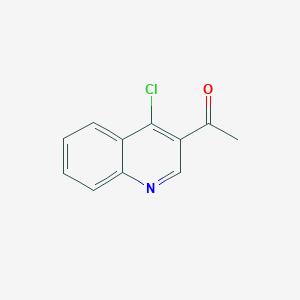
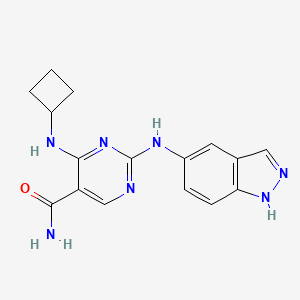
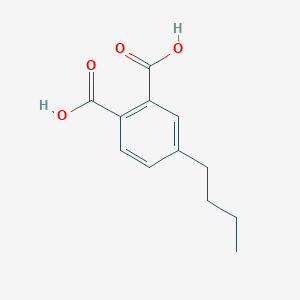
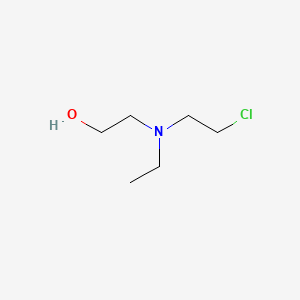
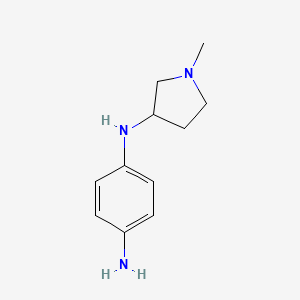



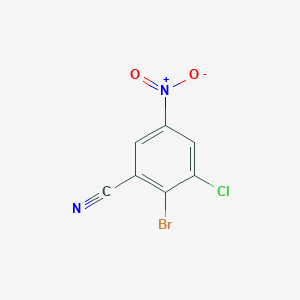

![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
